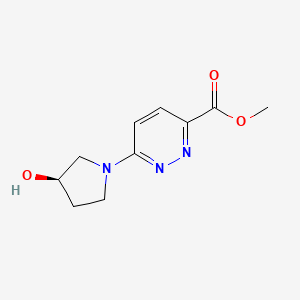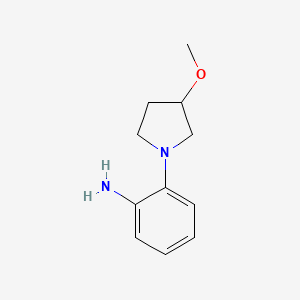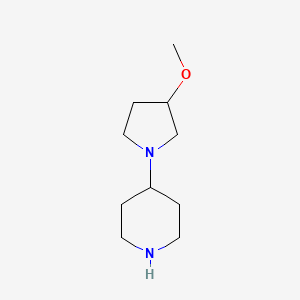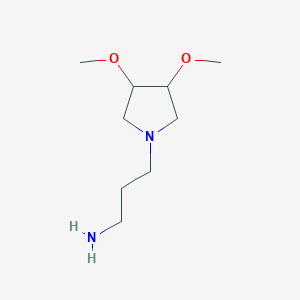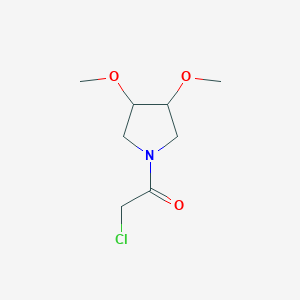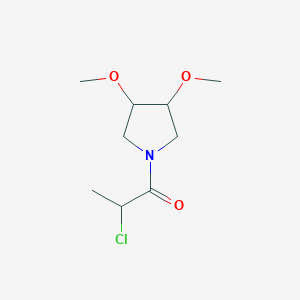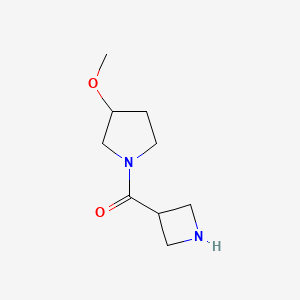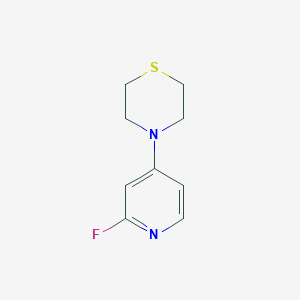
4-(2-Fluoropyridin-4-yl)thiomorpholine
Descripción general
Descripción
“4-(2-Fluoropyridin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C9H11FN2S and a molecular weight of 198.26 g/mol. It is a solid substance .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves various methods including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11FN2O/c10-9-7-8 (1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study focuses on the synthesis and antimicrobial activity of thiomorpholine derivatives. These compounds were developed through a series of chemical reactions, starting from thiomorpholine, and were tested for antimicrobial properties. The aim was to create molecules with significant bioactivity by modifying their structure to improve microbial intracellular concentration and reduce resistance. The synthesized compounds exhibited varied antimicrobial activities, suggesting their potential in developing new antimicrobial agents (D. Kardile, N. Kalyane, 2010).
Chemical Properties and Reactivity
Another study analyzed the chemical reactivity of fluoro aromatics, including fluoropyridines, through deprotonation reactions using lithium magnesates. This research is crucial for understanding the chemical behavior of fluoropyridines and their derivatives, including 4-(2-Fluoropyridin-4-yl)thiomorpholine, under various conditions. Such insights are fundamental for synthesizing new compounds with desired properties and activities (Haçan Awad et al., 2004).
Antimycobacterial Agents
Research on 1,5-Diaryl-2-ethyl pyrrole derivatives for antimycobacterial applications highlighted compounds with a structure related to this compound. These derivatives showed promising minimum inhibitory concentrations against mycobacterial strains, indicating their potential as antitubercular drugs. The study's findings contribute to the search for new antitubercular agents, with certain derivatives demonstrating activities comparable to or better than reference drugs (M. Biava et al., 2009).
Inhibition of Protein Glycosylation
Additionally, a study on 2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides investigated their ability to inhibit nonenzymatic protein glycosylation, an essential process in diabetic complications. This research suggests that compounds containing thiomorpholine structures can be effective in managing conditions related to protein glycosylation, marking a significant step forward in therapeutic applications (L. Sidorova et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-fluoropyridin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRBCBVKRYNEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


